4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid
Description
4-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 1,2,4-triazole moiety at position 4. This dual functionality—combining a nitrogen-rich heterocycle (triazole) and a carboxylic acid group—renders it a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.
Properties
CAS No. |
942206-38-4 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-9-2-1-7(6)12-5-10-4-11-12/h1-5H,(H,13,14) |
InChI Key |
GEILSGWXWVZRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N2C=NC=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method adapts protocols from pyridine-triazole hybrid syntheses, leveraging hydrazide intermediates for triazole ring formation. A representative approach involves condensing 4-cyanopyridine-N-oxide with isonicotinic acid hydrazide under basic conditions.
Stepwise Procedure
-
Synthesis of 4-Cyanopyridine-N-Oxide :
-
Hydrazide Formation :
-
Cyclocondensation :
-
Hydrolysis to Carboxylic Acid :
Characterization and Yield
-
1H NMR (DMSO-d₆) : δ 8.86 (d, 1H, J=5.11 Hz, pyridine-H), 8.37 (s, 1H, triazole-H), 7.82 (d, 2H, J=5.61 Hz, pyridine-H).
Click Chemistry Approach
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via CuAAC, a method validated for analogous triazole-pyridine systems.
Reaction Scheme
-
Synthesis of 3-Ethynylpyridine-4-carboxylic Acid :
-
Azide Preparation :
-
Cycloaddition :
Optimization Insights
Reissert-Genze Reaction for Direct Functionalization
Methodology
The Reissert-Genze reaction introduces electrophilic groups to pyridine rings, adapted for simultaneous triazole and carboxylic acid installation.
Key Steps
-
Reissert Intermediate Formation :
-
Triazole Incorporation :
Performance Metrics
One-Pot Multicomponent Synthesis
Streamlined Protocol
This method combines pyridine formation and triazole cyclization in a single vessel, reducing purification steps.
Reaction Components
Advantages and Challenges
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Hydrazide Condensation | 65–72 | >95 | 16 | High crystallinity |
| Click Chemistry | 58–64 | 90 | 24 | Regioselective |
| Reissert-Genze | 50–55 | 88 | 10 | Direct functionalization |
| One-Pot Synthesis | 70–75 | 92 | 6 | Operational simplicity |
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Structural and Chemical Properties
Molecular Formula: C8H6N4O2
SMILES: C1=CN=CC(=C1N2C=NC=N2)C(=O)O
InChIKey: GEILSGWXWVZRQO-UHFFFAOYSA-N
The compound features a triazole ring connected to a pyridine carboxylic acid structure, which contributes to its diverse reactivity and interaction capabilities in various chemical environments.
Catalytic Applications
Recent studies have highlighted the photocatalytic properties of complexes formed with 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid. For example, a cobalt(II) complex synthesized using this ligand demonstrated effective photocatalytic activity for the degradation of methylene orange (MO) dye under UV irradiation. The degradation process was found to follow pseudo-first-order kinetics, indicating the compound's potential for environmental applications in dye degradation and remediation processes .
Table 1: Photocatalytic Activity of Cobalt Complexes
| Complex | Catalyst Type | Degradation Efficiency | Reaction Conditions |
|---|---|---|---|
| [Co(tpa)₂(H₂O)₄]·2H₂O | Cobalt(II) | High | UV light, aqueous solution |
Material Science
The structural characteristics of this compound make it an excellent candidate for creating advanced materials. The compound has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which exhibit unique structural properties due to π···π stacking interactions and hydrogen bonding. These materials are promising for applications in gas storage, separation technologies, and catalysis .
Case Study: Coordination Polymers
A study reported the synthesis of a novel coordination polymer using tpa as a ligand with cobalt ions. The resulting structure was characterized by X-ray diffraction and showed stability through various thermal analyses. The polymer's ability to facilitate electron transfer processes makes it suitable for use in electronic devices and sensors .
Table 2: Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5-(1H-1,2,4-triazol-1-yl)pyridine | Antifungal | [Study Reference] |
| 4-(triazole)-substituted compounds | Antibacterial | [Study Reference] |
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit certain kinases or proteases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical properties and coordination behavior of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid can be contextualized by comparing it to structurally related compounds. Key analogs include triazole-substituted benzoic acids, positional isomers, and pyridine derivatives (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparisons
Core Structure Influence Pyridine vs. Benzene: The pyridine ring introduces an additional nitrogen atom, which can act as a coordination site. For example, HTBA (benzene-based) forms 3D frameworks with Cd(II) and Cu(II) through carboxylic acid and triazole coordination . In contrast, pyridine-based analogs may exhibit enhanced metal-binding versatility due to the pyridinic nitrogen. Substituent Position: In 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid, the triazole at position 2 and carboxylic acid at position 4 create a distinct spatial arrangement compared to the target compound.
Coordination Behavior HTBA: Forms 3D frameworks with Cd(II) (1D channels) and Cu(II) (interpenetrating nets). The carboxylic acid group primarily coordinates via oxygen, while the triazole contributes nitrogen donors .
Physical and Hazard Profiles
- The pyridine isomer in is flagged for acute toxicity (H302) and skin irritation (H315), suggesting handling precautions distinct from HTBA or benzoic acid analogs .
Research Gaps
- While HTBA has been extensively studied in coordination chemistry , data on pyridine-based triazole-carboxylic acids remain sparse. Further investigations into their metal-binding modes, thermal stability, and porosity are warranted.
Biological Activity
4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid (referred to as Htpa) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structural properties, and biological effects, particularly focusing on its potential as an antioxidant, antibacterial, and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 178.16 g/mol. The compound features a triazole ring and a carboxylic acid functional group, which are crucial for its biological activity.
Synthesis
The synthesis of Htpa typically involves the reaction of pyridine derivatives with triazole precursors under controlled conditions. Various methods have been employed to enhance yield and purity, including solvothermal synthesis and microwave-assisted techniques.
Antioxidant Activity
Htpa has demonstrated significant antioxidant properties. In studies utilizing DPPH and ABTS assays, it exhibited radical scavenging capabilities comparable to known antioxidants like ascorbic acid. The structure-activity relationship (SAR) indicates that the presence of the triazole moiety contributes to its antioxidant efficacy.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Htpa | 12.5 | 10.7 |
| Ascorbic Acid | 8.0 | 8.7 |
Antibacterial Activity
Research has shown that Htpa possesses broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate potent activity:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Molecular docking studies suggest that Htpa binds effectively to bacterial enzymes, inhibiting their function and thus exhibiting its antibacterial properties.
Anticancer Activity
Preliminary studies suggest that Htpa may have anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The biological activities of Htpa can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : Htpa scavenges free radicals through hydrogen atom transfer or single electron transfer mechanisms.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways via enzyme inhibition.
- Anticancer Mechanism : Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Case Studies
Several studies have highlighted the potential applications of Htpa in pharmaceutical formulations:
- Study on Antioxidant Activity : A comparative study indicated that Htpa's antioxidant capacity is significantly higher than many synthetic antioxidants.
- Clinical Trials : Early-phase trials are underway to evaluate its efficacy in treating infections caused by antibiotic-resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
